

A Technical Guide to YM976 and its Role in AMPK Phosphorylation

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Compound of Interest		
Compound Name:	YM976	
Cat. No.:	B1683510	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

YM976, a pyrimidine derivative, has emerged as a significant modulator of cellular metabolism, primarily through its influence on AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[1][2] This document provides a comprehensive technical overview of the mechanism by which YM976 induces AMPK phosphorylation, the downstream consequences of this activation, and detailed protocols for relevant experimental validation. YM976 elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA), which subsequently phosphorylates and activates AMPK.[3][4] This signaling cascade has been shown to inhibit adipocyte differentiation by suppressing the expression of critical adipogenic transcription factors, including PPARγ and C/EBPα.[3][4] The data presented herein, supported by detailed methodologies and pathway diagrams, positions YM976 as a compound of interest for research into metabolic disorders such as obesity.[3]

Core Mechanism of Action: YM976 and the cAMP-PKA-AMPK Axis

The primary mechanism by which **YM976** activates AMPK is indirect, initiated by an increase in intracellular secondary messenger concentration.[3][4]

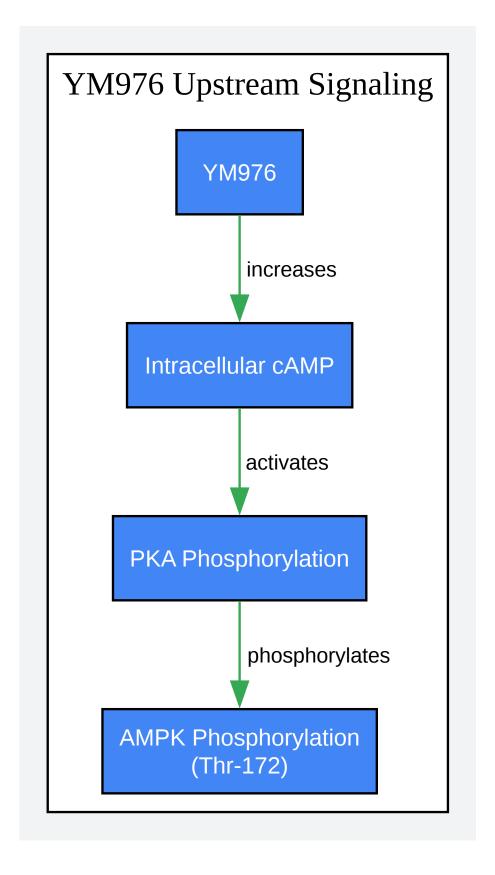






- Elevation of Intracellular cAMP: Treatment of cells with **YM976** leads to a significant increase in the levels of intracellular cAMP.[4] Studies suggest this may be due to a suppressive effect on phosphodiesterase 4 (PDE4), an enzyme responsible for cAMP degradation, though this specific link requires further exploration.[3]
- Activation of Protein Kinase A (PKA): As a key downstream effector of cAMP, PKA is activated upon cAMP binding.[5] Experimental evidence shows that YM976 treatment markedly increases the phosphorylation levels of PKA.[3]
- Phosphorylation of AMPK: Activated PKA directly phosphorylates AMPK, a crucial event for its activation.[3][6] This phosphorylation event at the Thr-172 residue within the α-subunit's catalytic domain is a canonical step for AMPK activation by upstream kinases.[1][7] The result is a significant increase in phosphorylated AMPK (p-AMPK), triggering its function as a cellular energy sensor.[3]





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Caption: YM976 upstream signaling pathway to AMPK activation.

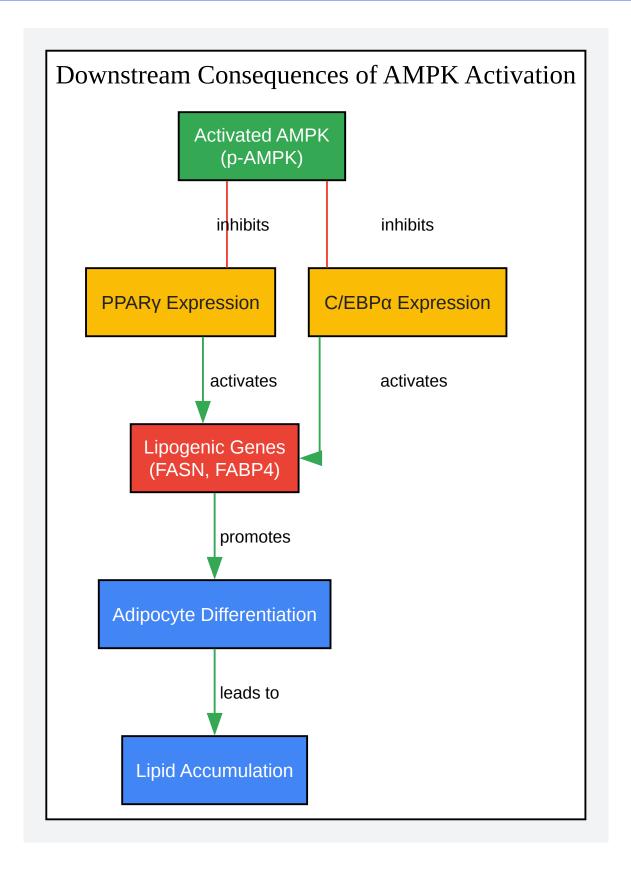


Downstream Effects of YM976-Mediated AMPK Activation

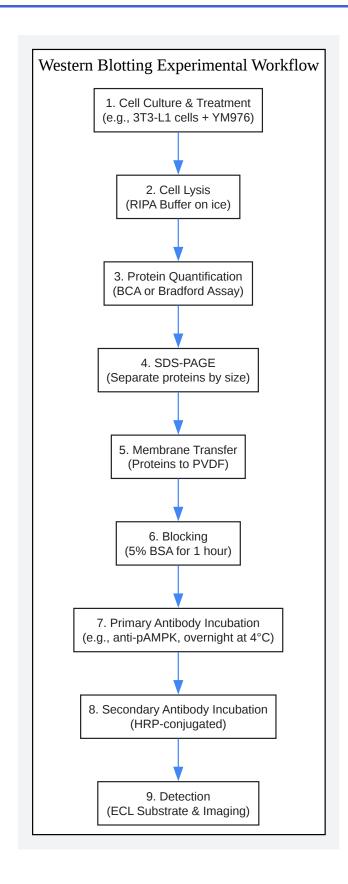
Once activated by **YM976**, AMPK initiates a cascade of downstream signaling events that collectively inhibit adipogenesis.[3] Activation of AMPK shifts cellular processes from energy-consuming anabolic pathways, such as lipid synthesis, to energy-producing catabolic pathways.[6][8]

- Suppression of Adipogenic Transcription Factors: Activated AMPK has an inhibitory effect on the expression of peroxisome proliferator-activated receptor y (PPARy) and CCAAT/enhancer-binding protein α (C/EBPα).[3][4] These two proteins are master regulators of adipocyte differentiation.[3]
- Reduction of Lipogenic Gene Expression: The downregulation of PPARy and C/EBPα leads to a subsequent decrease in the expression of their target genes, which are crucial for lipid metabolism. These include fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[3]
- Inhibition of Adipogenesis and Lipid Accumulation: By suppressing the key genetic programs
 for fat cell development, the YM976-AMPK pathway effectively inhibits the early stages of
 adipocyte differentiation and significantly reduces intracellular lipid accumulation.[3][4] This
 effect can be reversed by treatment with the AMPK inhibitor Compound C or by silencing
 AMPK expression.[3][4]









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